3-(Cyanomethyl)-4-fluorobenzeneboronic acid

Catalog No.
S8344736
CAS No.
M.F
C8H7BFNO2
M. Wt
178.96 g/mol
Availability
In Stock
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3-(Cyanomethyl)-4-fluorobenzeneboronic acid

Product Name

3-(Cyanomethyl)-4-fluorobenzeneboronic acid

IUPAC Name

[3-(cyanomethyl)-4-fluorophenyl]boronic acid

Molecular Formula

C8H7BFNO2

Molecular Weight

178.96 g/mol

InChI

InChI=1S/C8H7BFNO2/c10-8-2-1-7(9(12)13)5-6(8)3-4-11/h1-2,5,12-13H,3H2

InChI Key

UDZGZZFJLXVMDK-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)F)CC#N)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)F)CC#N)(O)O

3-(Cyanomethyl)-4-fluorobenzeneboronic acid is an organoboron compound characterized by the presence of a boronic acid functional group and a cyano group attached to a fluorinated benzene ring. Its molecular formula is C8H8BFNO2C_8H_8BFNO_2 with a molecular weight of approximately 185.06 g/mol. The compound typically appears as a white to off-white crystalline solid, which is slightly soluble in methanol and has a predicted melting point exceeding 300 °C. Its structure includes a boron atom bonded to a phenyl ring that carries both a cyano and a fluorine substituent, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Typical of boronic acids, including:

  • Suzuki Coupling Reactions: This compound can react with aryl halides in the presence of palladium catalysts to form biaryl compounds, which are valuable in pharmaceuticals and materials science.
  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for further functionalization of the compound.
  • Cross-Coupling Reactions: It can also be utilized in cross-coupling reactions to synthesize complex organic molecules.

These reactions highlight its utility in synthesizing diverse organic compounds.

The synthesis of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid can be accomplished through several methods:

  • Borylation of Aryl Halides: This method involves the reaction of an aryl halide (such as 4-fluorobromobenzene) with bis(pinacolato)diboron under palladium catalysis.
  • Functionalization of Boronic Acids: The introduction of the cyano group can be achieved through nucleophilic substitution or direct cyanation methods involving cyanide reagents.
  • Multi-step Organic Synthesis: A more complex synthesis may involve several steps including bromination, reduction, and coupling reactions to achieve the desired boronic acid structure.

These synthetic routes allow for the efficient production of this compound for research and industrial applications.

3-(Cyanomethyl)-4-fluorobenzeneboronic acid has several notable applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting cancer and other diseases.
  • Material Science: The compound can be used in the development of functional materials such as sensors and polymers that require specific electronic properties.
  • Organic Synthesis: It is employed as a building block in organic synthesis, particularly in reactions that require the introduction of cyano or fluorine functionalities.

Several compounds share structural similarities with 3-(Cyanomethyl)-4-fluorobenzeneboronic acid. These include:

  • 3-Cyano-4-fluorophenylboronic Acid: Similar in structure but lacks the additional methyl group on the cyano carbon.
  • 4-Cyano-3-fluorophenylboronic Acid: A positional isomer that alters the location of the cyano group relative to the boronic acid.
  • 3-(Fluoromethyl)-4-cyanobenzeneboronic Acid: Contains a fluoromethyl group instead of a cyano group, affecting its reactivity profile.

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
3-(Cyanomethyl)-4-fluorobenzeneboronic AcidBoron attached to cyanomethyl & fluorineVersatile for drug synthesis
3-Cyano-4-fluorophenylboronic AcidCyano group directly on phenyl ringMore straightforward synthesis
4-Cyano-3-fluorophenylboronic AcidCyano group at different positionDifferent reactivity patterns
3-(Fluoromethyl)-4-cyanobenzeneboronic AcidFluoromethyl instead of cyanoPotentially different biological activity

The uniqueness of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid lies in its specific combination of functional groups that enhance its reactivity and applicability in various fields such as medicinal chemistry and materials science.

Molecular Architecture and Functional Group Analysis

The compound features a benzene ring substituted at positions 3 and 4 with a cyanomethyl (-CH₂CN) group and a fluorine atom, respectively. The boronic acid (-B(OH)₂) group at position 1 enables participation in Suzuki-Miyaura cross-coupling reactions. Key functional groups include:

  • Boronic acid: Facilitates covalent bonding with diols and aryl halides.
  • Cyanomethyl: Enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions.
  • Fluorine: Introduces electronegativity, influencing ring electronics and metabolic stability.

The molecular weight is 179.0 g/mol, with a density of ~1.24 g/cm³. Crystallographic data suggest a planar aromatic system disrupted by the tetrahedral boron center.

Systematic IUPAC Nomenclature and Common Synonyms

  • IUPAC Name: (3-(Cyanomethyl)-4-fluorophenyl)boronic acid.
  • Synonyms:
    • 3-(Cyanomethyl)-4-fluorobenzeneboronic acid.
    • MFCD30746955 (CAS registry identifier).
    • 4-Fluoro-3-(cyanomethyl)benzeneboronic acid.

Comparative Analysis of Structural Analogues

Substituent positioning (cyano vs. cyanomethyl) critically impacts reactivity and solubility:

CompoundSubstituent PositionMolecular FormulaMelting Point (°C)SolubilityKey Applications
3-(Cyanomethyl)-4-fluorobenzeneboronic acid3: -CH₂CN; 4: -FC₈H₇BFNO₂>300MethanolDrug intermediates
4-Cyano-2-fluorophenylboronic acid2: -F; 4: -CNC₇H₅BFNO₂258–262DMSOKinase inhibitors
3-Cyano-4-fluorophenylboronic acid3: -CN; 4: -FC₇H₅BFNO₂245–250EthanolOLED precursors

The cyanomethyl group in 3-(Cyanomethyl)-4-fluorobenzeneboronic acid increases steric bulk compared to cyano analogues, reducing crystallization tendencies but enhancing solubility in polar aprotic solvents.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling Reaction Mechanisms

The Suzuki-Miyaura reaction remains the cornerstone for constructing biaryl frameworks in 3-(cyanomethyl)-4-fluorobenzeneboronic acid derivatives. The mechanism proceeds through three stages: oxidative addition of aryl halides to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond [3] [4]. The cyano and fluorine substituents influence electron density at the boron center, accelerating transmetalation by stabilizing the tetracoordinated boronate intermediate [1]. Kinetic studies reveal that electron-withdrawing groups like fluorine reduce activation energy for the transmetalation step by 12–15 kJ/mol compared to non-fluorinated analogs [4].

Boron Reagent Selection and Reaction Conditions

Optimal boron reagent design requires balancing steric accessibility and electronic effects. The 3-(cyanomethyl) group introduces steric hindrance (≈1.8 Å van der Waals radius), necessitating bulky ligands like SPhos to prevent catalyst deactivation [3]. Key reaction parameters include:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes turnover
BaseK2CO3 (2.5 equiv)Maintains pH 8–9
SolventTHF:H2O (4:1)Enhances solubility
Catalyst LoadingPd(PPh3)4 (3 mol%)Balances cost/activity

Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while maintaining yields >85% [4].

Halogenation-Reduction Pathways for Precursor Development

A two-step halogenation-reduction sequence provides an alternative to direct coupling:

  • Bromination: 4-Fluoro-3-methylbenzonitrile undergoes radical bromination using N-bromosuccinimide (NBS) under UV light, achieving 92% regioselectivity for the cyanomethyl position [1].
  • Borylation: Lithium-halogen exchange with n-BuLi at −78°C followed by quenching with triisopropyl borate yields the boronic acid. This method avoids palladium costs but requires strict anhydrous conditions [2].

Comparative analysis shows the halogenation pathway achieves 78% overall yield versus 82% for Suzuki coupling, making it preferable for large-scale production despite higher purity demands [3].

Solvent Effects and Catalyst Systems in Modern Synthesis

Solvent polarity critically impacts reaction kinetics:

$$ \text{Reaction Rate } (k) \propto \frac{1}{\eta} \times \sqrt{\varepsilon_r} $$

Where η = viscosity, εr = relative permittivity. Methanol/water mixtures (εr ≈ 60) improve boronic acid solubility 3-fold over pure THF (εr ≈ 7.6) [4]. Bidentate ligands like 1,2-bis(diphenylphosphino)ethane (dppe) increase catalyst stability in polar aprotic solvents, with turnover numbers exceeding 1,500 in DMF [3].

Purification Techniques and Yield Optimization

Three-stage purification ensures ≥99% purity:

  • Liquid-liquid extraction: Removes Pd residues using 5% EDTA solution (pH 4.5)
  • Crystallization: Ethanol/water (7:3) at −20°C yields needle-like crystals
  • Chromatography: Silica gel with ethyl acetate/hexane gradient (10→40%)

Implementing these steps increases isolated yields from 68% to 89% while reducing palladium content to <5 ppm [1] [3]. Advanced monitoring techniques like in-situ IR spectroscopy enable real-time optimization of reaction parameters, reducing byproduct formation by 22% [4].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-(Cyanomethyl)-4-fluorobenzeneboronic acid through analysis of its proton, carbon, boron, and fluorine nuclei. The compound exhibits characteristic chemical shifts and coupling patterns consistent with its aromatic boronic acid structure containing both cyanomethyl and fluorine substituents [1] [2].

Proton nuclear magnetic resonance analysis reveals the aromatic protons appearing in the typical aromatic region (7.0-8.5 ppm), with the fluorine substitution causing characteristic downfield shifts and coupling patterns. The cyanomethyl group (-CH2-CN) produces a distinctive singlet typically appearing around 3.5-4.0 ppm, while the boronic acid protons (-B(OH)2) appear as exchangeable signals around 7-8 ppm [3] [4].

Carbon-13 nuclear magnetic resonance spectroscopy shows the characteristic aromatic carbon signals between 120-160 ppm, with the carbon bearing the boron atom typically appearing around 130-140 ppm. The cyanomethyl carbon attached to the aromatic ring appears around 20-25 ppm, while the nitrile carbon resonates around 115-120 ppm. The fluorine substitution causes characteristic coupling patterns and chemical shift perturbations throughout the aromatic system [5].

Boron-11 nuclear magnetic resonance provides crucial information about the boronic acid functionality. The boron nucleus typically resonates between 20-35 ppm when in the trigonal planar form, with the exact chemical shift dependent on the electronic effects of the aromatic substituents. The fluorine and cyanomethyl substituents act as electron-withdrawing groups, influencing the boron chemical shift through inductive and resonance effects [6] [4].

Fluorine-19 nuclear magnetic resonance shows the fluorine substituent appearing typically around -110 to -120 ppm, with the exact chemical shift influenced by the electronic environment created by neighboring substituents. The fluorine nucleus exhibits characteristic coupling patterns with adjacent aromatic protons [7] [5].

Infrared Spectroscopy

Infrared spectroscopy reveals characteristic vibrational bands that provide structural confirmation of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid. The boronic acid functionality exhibits several diagnostic absorption bands, including the boron-oxygen stretching vibrations and boron-hydroxyl deformation modes [8].

The hydroxyl groups of the boronic acid functionality typically produce broad absorption bands in the 3200-3600 cm⁻¹ region due to O-H stretching vibrations. These bands often appear broader than typical alcohol O-H stretches due to intermolecular hydrogen bonding common in boronic acids [8] [9].

The boron-oxygen stretching vibrations appear in the 1300-1400 cm⁻¹ region, while boron-hydroxyl deformation vibrations are observed around 800-900 cm⁻¹. These bands provide characteristic fingerprints for boronic acid identification [8].

The cyanomethyl substituent contributes a strong, sharp absorption band around 2200-2260 cm⁻¹ corresponding to the carbon-nitrogen triple bond stretch. This band is highly diagnostic for nitrile functionality and appears at characteristic frequencies depending on the electronic environment [10].

Aromatic carbon-carbon stretching vibrations appear in the 1400-1600 cm⁻¹ region, while aromatic carbon-hydrogen stretching occurs around 3000-3100 cm⁻¹. The fluorine substitution influences these vibrational modes through mass and electronic effects, causing subtle shifts in band positions [5].

Carbon-fluorine stretching vibrations typically appear in the 1000-1300 cm⁻¹ region, providing confirmation of the fluorine substituent. The exact frequency depends on the hybridization state and electronic environment of the carbon atom bearing the fluorine [5].

Mass Spectrometry

Mass spectrometric analysis of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at m/z 178.96, corresponding to the molecular formula C8H7BFNO2 [11].

Electrospray ionization mass spectrometry reveals characteristic behavior of boronic acids under ionization conditions. In positive ion mode, the compound may form adduct ions with sodium or potassium, while negative ion mode often shows deprotonation to form [M-H]⁻ ions [12].

The fragmentation pattern exhibits characteristic losses typical of boronic acids, including loss of water (18 mass units) and loss of boric acid functionality. The cyanomethyl group may undergo characteristic fragmentations, including loss of the methylene bridge or the entire cyanomethyl unit [13] [14].

Boron-containing fragment ions are particularly diagnostic, with characteristic isotope patterns due to the natural abundance of boron-10 and boron-11 isotopes. These patterns appear as doublets separated by one mass unit, with intensity ratios reflecting the natural isotope abundance [13] [14].

Thermal Behavior Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis)

Differential Scanning Calorimetry

Differential scanning calorimetry analysis reveals the thermal transitions and stability characteristics of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid. The compound exhibits thermal behavior typical of aromatic boronic acids, with characteristic melting and decomposition events [15] [9].

Based on related fluorinated boronic acids, the melting point is expected to fall within the range of 200-280°C, similar to other substituted phenylboronic acids. The exact melting temperature depends on intermolecular hydrogen bonding patterns and crystal packing arrangements influenced by the fluorine and cyanomethyl substituents [16] [17].

The thermal decomposition process typically begins above 250°C, involving initial dehydration reactions between boronic acid groups to form boroxine anhydrides. This process is characterized by endothermic peaks corresponding to water elimination and subsequent formation of cross-linked boroxine networks [15] [9].

The cyanomethyl substituent may undergo thermal decomposition at elevated temperatures, with potential elimination of hydrogen cyanide or formation of cyclic structures through intramolecular reactions. These processes contribute additional thermal events observable in differential scanning calorimetry traces [15].

Thermogravimetric Analysis

Thermogravimetric analysis provides quantitative information about mass loss events during thermal decomposition of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid. The thermal degradation typically occurs in multiple stages, each corresponding to specific chemical processes [15] [18].

The initial mass loss stage typically begins around 150-200°C and corresponds to dehydration reactions between boronic acid functionalities. This process involves intermolecular condensation to form boroxine structures with concomitant water elimination. The mass loss in this stage typically accounts for 10-15% of the total molecular weight [15] [9].

A second major decomposition stage occurs around 300-400°C, involving more extensive thermal degradation of the organic framework. This stage may include decomposition of the cyanomethyl group, with potential evolution of hydrogen cyanide or other nitrogen-containing volatiles [15] [18].

The fluorine substituent typically remains bound to the aromatic system until higher temperatures, contributing to thermal stability through the strong carbon-fluorine bond. Final decomposition occurs above 500°C, with formation of inorganic boron-containing residues [15].

The overall thermal stability of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid is influenced by the electron-withdrawing nature of both the fluorine and cyanomethyl substituents, which affect the thermal decomposition pathways and temperatures [15] [9].

Solubility Parameters and Partition Coefficients

Solubility Characteristics

The solubility behavior of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid is influenced by its polar functional groups and aromatic structure. The compound exhibits limited solubility in water due to its aromatic character, but the boronic acid functionality provides some hydrophilic character through hydrogen bonding interactions [19] [20].

Experimental observations indicate solubility in polar organic solvents, particularly methanol, where the compound shows good dissolution characteristics. This solubility pattern is consistent with the polar nature of the boronic acid and cyanomethyl functionalities, which can form hydrogen bonds with protic solvents [19] [20].

The fluorine substituent contributes to the compound's lipophilic character while also providing sites for hydrogen bond acceptance through its lone pairs. This dual character affects the overall solubility profile, creating moderate solubility in both polar and moderately polar solvents [19] [20].

Dimethyl sulfoxide represents another suitable solvent for the compound, as evidenced by its use in nuclear magnetic resonance studies. The strong hydrogen bond accepting ability of dimethyl sulfoxide effectively solvates the boronic acid functionality [2].

Partition Coefficient Analysis

The partition coefficient behavior of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid reflects the balance between its hydrophilic boronic acid functionality and lipophilic aromatic core. The presence of both electron-withdrawing substituents (fluorine and cyanomethyl) influences the overall polarity and partitioning behavior [20] [21].

Computational predictions suggest a moderate partition coefficient (log P) value, reflecting the compound's amphiphilic nature. The boronic acid functionality contributes negative log P values through its hydrogen bonding capability and ionic character at physiological pH [20] [21].

The cyanomethyl group adds polar character through its dipolar nature and potential for hydrogen bond acceptance, further influencing partition behavior. The fluorine substituent contributes both lipophilic character and hydrogen bond accepting ability [20] [21].

Temperature and pH significantly affect partition coefficients due to the acid-base behavior of the boronic acid functionality. At pH values above the compound's pKa, ionization increases hydrophilic character and decreases lipophilicity [22] [7].

Acid-Base Behavior and pKa Determination

Boronic Acid Acidity

The acid-base behavior of 3-(Cyanomethyl)-4-fluorobenzeneboronic acid is dominated by the boronic acid functionality, which acts as a Lewis acid through its empty p-orbital on boron. The compound exhibits pKa values typical of substituted phenylboronic acids, generally falling within the range of 6-9 [22] [7].

The electron-withdrawing effects of both the fluorine and cyanomethyl substituents significantly influence the acidity of the boronic acid group. These substituents lower the pKa value compared to unsubstituted phenylboronic acid through inductive and resonance effects that stabilize the conjugate base [22] [7].

Fluorinated phenylboronic acids typically exhibit pKa values in the range of 6.17-8.77, with electron-withdrawing substituents generally decreasing the pKa. The additional cyanomethyl group is expected to further decrease the pKa value through its strong electron-withdrawing character [7].

pH-Dependent Equilibria

At physiological pH (approximately 7.4), 3-(Cyanomethyl)-4-fluorobenzeneboronic acid exists in equilibrium between its trigonal neutral form and tetrahedral anionic form. The exact equilibrium position depends on the specific pKa value and solution conditions [22] [7].

The transition from trigonal to tetrahedral geometry involves coordination of hydroxide ion to the boron center, forming a tetrahedral boronate anion. This process is accompanied by significant changes in chemical and physical properties, including nuclear magnetic resonance chemical shifts and reactivity patterns [22] [4].

Buffer systems and ionic strength significantly influence the acid-base equilibria through activity coefficient effects and specific ion interactions. The presence of diol-containing compounds can further complicate the equilibria through formation of boronate ester complexes [22] [4].

The compound's acid-base behavior is also influenced by intermolecular hydrogen bonding in the solid state and concentrated solutions, which can affect apparent pKa values and solubility characteristics [22] [7].

Structure-Activity Relationships

The combined effects of fluorine and cyanomethyl substitution create a unique electronic environment that influences both acidity and reactivity. The fluorine substituent in the para position relative to boron provides electron-withdrawal through inductive effects, while the cyanomethyl group contributes both inductive and resonance electron-withdrawal [22] [7].

Hammett correlation analysis indicates that both substituents contribute significantly to the overall electron-withdrawing character, with the cyanomethyl group providing stronger electron-withdrawal than fluorine. This combined effect results in enhanced Lewis acidity compared to monosubstituted analogues [7].

The spatial arrangement of substituents influences intermolecular interactions and crystal packing, which can affect solid-state properties and dissolution behavior. The meta relationship between fluorine and cyanomethyl groups minimizes direct electronic interaction while maintaining individual substituent effects [22] [7].

Data Summary Table: Key Physicochemical Properties

PropertyValue/RangeMethod
Molecular FormulaC8H7BFNO2-
Molecular Weight178.96 g/mol-
Melting Point>200°C (estimated)DSC
Thermal Decomposition250-300°CTGA
Solubility in MethanolSolubleExperimental
Solubility in WaterLimitedExperimental
pKa (estimated)6.0-7.5Theoretical
¹¹B NMR Chemical Shift20-35 ppmNMR
IR C≡N Stretch2200-2260 cm⁻¹FTIR
MS Molecular Ionm/z 178.96MS

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

179.0553868 g/mol

Monoisotopic Mass

179.0553868 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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